
(1S,3R)-1,3-Dimethylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-1,3-Dimethylcyclohexanol is a chiral organic compound with the molecular formula C8H16O It is a cyclohexanol derivative with two methyl groups attached to the first and third carbon atoms in a specific stereochemical configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1,3-Dimethylcyclohexanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,3R)-1,3-Dimethylcyclohexanone, using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1,3-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1S,3R)-1,3-Dimethylcyclohexanone, using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced back to this compound using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (1S,3R)-1,3-Dimethylcyclohexanone.
Reduction: this compound.
Substitution: (1S,3R)-1,3-Dimethylcyclohexyl chloride.
Scientific Research Applications
(1S,3R)-1,3-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors. It serves as a model compound in studies of stereochemistry and enzyme specificity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (1S,3R)-1,3-Dimethylcyclohexanol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and steric effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, its interaction with enzymes may involve the formation of enzyme-substrate complexes, leading to catalytic activity or inhibition.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1,3-Dimethylcyclohexanol: The enantiomer of (1S,3R)-1,3-Dimethylcyclohexanol with opposite stereochemistry.
(1S,3S)-1,3-Dimethylcyclohexanol: A diastereomer with different stereochemistry at the third carbon.
(1R,3R)-1,3-Dimethylcyclohexanol: Another diastereomer with different stereochemistry at both the first and third carbons.
Uniqueness
This compound is unique due to its specific stereochemical configuration, which imparts distinct physical and chemical properties. Its enantiomer, (1R,3S)-1,3-Dimethylcyclohexanol, may exhibit different biological activity and interactions due to the chiral nature of many biological systems. The diastereomers, (1S,3S)-1,3-Dimethylcyclohexanol and (1R,3R)-1,3-Dimethylcyclohexanol, also have different properties and reactivities, making this compound a valuable compound for studying stereochemical effects in various applications.
Properties
CAS No. |
646526-39-8 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(1S,3R)-1,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
DWUSBTCQAFWLIW-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@](C1)(C)O |
Canonical SMILES |
CC1CCCC(C1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


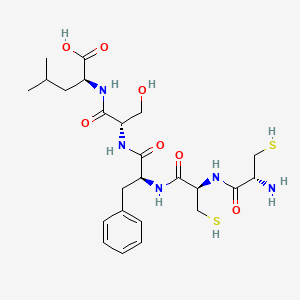
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)

![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)

![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
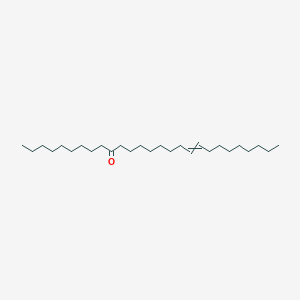
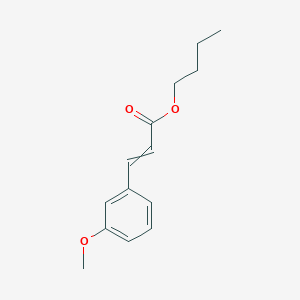
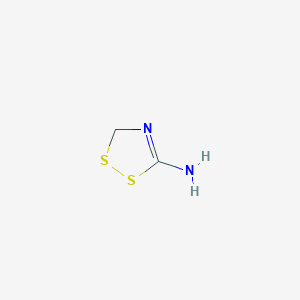
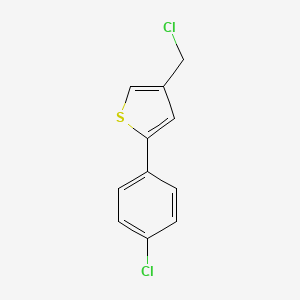
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)
